7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC20014836
Molecular Formula: C27H22ClNO4
Molecular Weight: 459.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H22ClNO4 |
|---|---|
| Molecular Weight | 459.9 g/mol |
| IUPAC Name | 7-chloro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C27H22ClNO4/c1-16-3-7-18(8-4-16)24-23-25(30)21-15-19(28)9-12-22(21)33-26(23)27(31)29(24)14-13-17-5-10-20(32-2)11-6-17/h3-12,15,24H,13-14H2,1-2H3 |
| Standard InChI Key | CVBVJJNTDISXBU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCC4=CC=C(C=C4)OC)OC5=C(C3=O)C=C(C=C5)Cl |
Introduction
The compound 7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule featuring a chromeno[2,3-c]pyrrole core. This bicyclic structure incorporates both aromatic and heterocyclic elements, contributing to its potential biological activity and chemical reactivity. The compound's molecular formula is C27H28ClNO4, with a molecular weight of approximately 466.0 g/mol .
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves several key steps, often starting with the formation of the chromeno[2,3-c]pyrrole core. The specific synthesis pathway can vary based on the availability of starting materials and desired substituents. The compound's reactivity is influenced by its functional groups, such as the chloro group, which can participate in nucleophilic substitution reactions, and the methoxy group, which can influence reactivity through electron donation or withdrawal effects.
Comparison with Similar Compounds
Several compounds share structural similarities with 7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. These include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 7-Chloro-1-(2,3-dimethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | C21H23ClN2O4 | Contains morpholino group |
| 7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | C21H23ClN2O4 | Includes methoxy instead of fluorophenyl |
| 7-Chloro-1-(4-methoxyphenyl)-6-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | C20H19ClN2O4 | Lacks additional substituents on the ethylene chain |
These compounds highlight the diversity of substituents that can be incorporated into the chromeno[2,3-c]pyrrole core, influencing their biological properties and reactivity patterns.
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